

# Early Clinical and Preclinical Safety Profile of AM103: A Technical Overview

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## Compound of Interest

Compound Name: AM103

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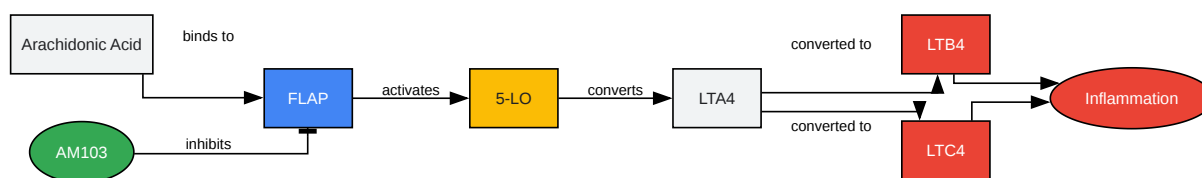
San Diego, CA - Early stage investigations into the safety and tolerability of **AM103**, a novel inhibitor of the 5-lipoxygenase-activating protein (FLAP), have demonstrated a favorable profile in both preclinical models and initial human trials. Developed by Amira Pharmaceuticals, **AM103** has been evaluated for its potential in treating inflammatory conditions such as asthma. This technical guide provides a detailed summary of the foundational safety and tolerability studies, including experimental protocols and key quantitative data.

## Introduction to AM103 and its Mechanism of Action

**AM103** is a potent and selective inhibitor of FLAP, a crucial protein in the biosynthesis of leukotrienes.<sup>[1][2]</sup> Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators implicated in the pathophysiology of various inflammatory diseases. By binding to FLAP, **AM103** prevents the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, a critical step for the synthesis of all leukotrienes. This upstream mechanism of action allows for the broad inhibition of the leukotriene pathway.

## Signaling Pathway of AM103 Action

The following diagram illustrates the leukotriene synthesis pathway and the inhibitory action of **AM103**.



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Inhibition of the FLAP-mediated leukotriene synthesis pathway by **AM103**.

## Phase I Clinical Trial in Healthy Volunteers

A foundational Phase I clinical trial was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **AM103** in healthy volunteers.<sup>[2][3]</sup>

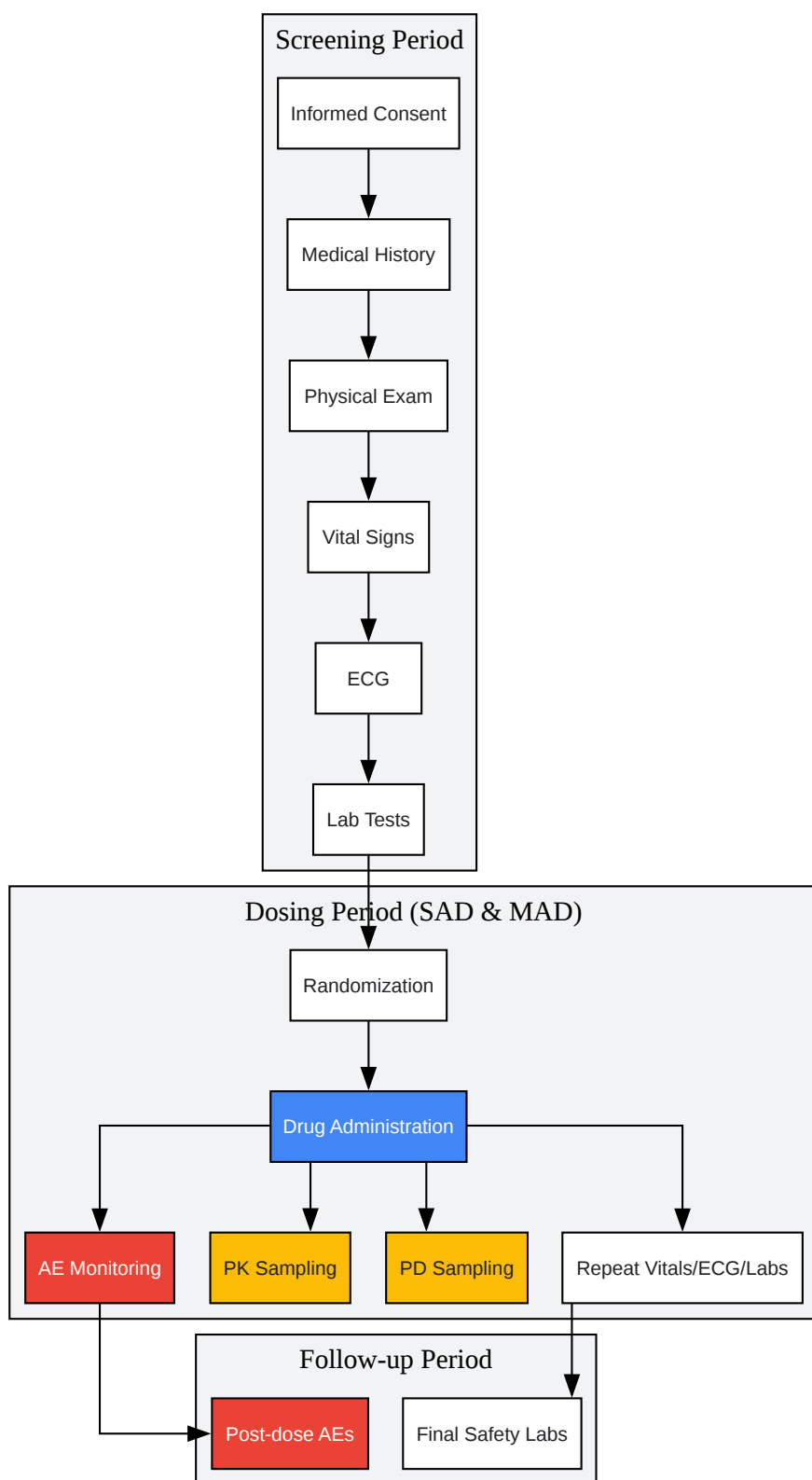
### Study Design

The study was a randomized, double-blind, placebo-controlled trial involving single ascending doses (SAD) and multiple ascending doses (MAD) of **AM103**.<sup>[2][3]</sup> Healthy volunteers received oral doses of **AM103** ranging from 50 mg to 1,000 mg per day, with the multiple-dose regimen lasting for up to 11 days.<sup>[1][2]</sup>

## Experimental Protocol: Safety and Tolerability Assessment

The safety and tolerability of **AM103** were the primary endpoints and were evaluated through comprehensive monitoring throughout the study.

Experimental Workflow for Safety Monitoring in the Phase I Trial



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Workflow for safety and tolerability assessment in the **AM103** Phase I trial.

- Adverse Event (AE) Monitoring: All AEs, regardless of their perceived relationship to the study drug, were recorded at each study visit. The severity and frequency of AEs were documented.
- Clinical Laboratory Tests: A comprehensive panel of hematology, clinical chemistry, and urinalysis tests were conducted at screening and at specified time points during and after the dosing period.
- Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were monitored at regular intervals.
- Electrocardiograms (ECGs): 12-lead ECGs were performed at screening and at multiple time points post-dose to assess for any cardiac effects.

## Key Findings

The Phase I trial demonstrated that **AM103** was safe and well-tolerated at all doses tested, up to 1,000 mg per day.<sup>[2]</sup> No significant side effects were reported.<sup>[2]</sup> Pharmacodynamic data revealed a robust and statistically significant dose-dependent reduction of LTB<sub>4</sub> and LTE<sub>4</sub>.<sup>[2]</sup> The pharmacokinetic profile showed that systemic exposure to **AM103** increased linearly with the dose, and the drug exhibited a long half-life of up to ten hours, supporting the potential for once-daily oral dosing.<sup>[1]</sup>

Table 1: Summary of **AM103** Phase I Clinical Trial Results

Parameter	Result	Citation
Study Population	Healthy Volunteers	[2][3]
Dosage Range	50 mg to 1,000 mg/day (oral)	[1][2]
Treatment Duration	Single dose and up to 11 days (multiple doses)	[2]
Safety and Tolerability	Safe and well-tolerated with no significant side effects reported.	[2]
Pharmacokinetics	Linear increase in systemic exposure with dose; half-life of up to 10 hours.	[1]
Pharmacodynamics	Robust and statistically significant dose-dependent reduction of LTB4 and LTE4.	[2]

## Preclinical Safety and Tolerability Studies

Prior to human trials, **AM103** underwent a series of preclinical investigations to establish its initial safety profile.

## In Vitro and Ex Vivo Studies

- **FLAP Binding Affinity:** **AM103** demonstrated a high binding potency to FLAP with a reported value of 2.9 nM.[4]
- **Ex Vivo Human Whole Blood Assay:** The inhibitory effect of **AM103** on leukotriene synthesis was assessed in an ex vivo human whole blood assay. The compound showed an IC50 of 76 nM for the inhibition of LTB4 production following a 5-hour incubation.[4]

### Experimental Protocol: Ex Vivo Human Whole Blood LTB4 Inhibition Assay

- **Blood Collection:** Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

- Incubation with **AM103**: Aliquots of whole blood are pre-incubated with varying concentrations of **AM103** or vehicle control for a specified period.
- Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187).
- Termination and Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.
- LTB<sub>4</sub> Quantification: LTB<sub>4</sub> levels in the plasma are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The concentration of **AM103** that inhibits LTB<sub>4</sub> production by 50% (IC<sub>50</sub>) is calculated.

## In Vivo Animal Studies

- Rodent Bronchoalveolar Lavage (BAL) Model: **AM103** demonstrated an extended pharmacodynamic effect in a rodent model of lung inflammation.<sup>[4]</sup> While the specific details of the **AM103** study are not publicly available, a general protocol for an ovalbumin-induced allergic airway inflammation model is described below.

### Experimental Protocol: Ovalbumin-Induced Allergic Airway Inflammation in Rodents (General Protocol)

- Sensitization: Animals (typically mice or rats) are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).
- Drug Administration: Animals are treated with **AM103** or vehicle control at various doses and time points relative to the allergen challenge.
- Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.
- Bronchoalveolar Lavage (BAL): At a specified time after the final challenge, animals are euthanized, and their lungs are lavaged with a buffered saline solution to collect BAL fluid.

- **BAL Fluid Analysis:** The BAL fluid is analyzed for inflammatory cell infiltration (e.g., eosinophils, neutrophils), and levels of inflammatory mediators, including leukotrienes.
- **Histopathological Analysis:** Lung tissues may be collected for histological examination to assess the extent of inflammation and tissue damage.

## Preclinical Toxicology

**AM103** was reported to have an excellent preclinical toxicology profile in both rat and dog studies.[\[4\]](#)

Table 2: Summary of **AM103** Preclinical Data

Parameter	Result	Citation
FLAP Binding Potency	2.9 nM	<a href="#">[4]</a>
Ex Vivo Human Blood LTB4 Inhibition (IC50)	76 nM (5-hour incubation)	<a href="#">[4]</a>
In Vivo Efficacy	Extended pharmacodynamic effect in a rodent BAL model.	<a href="#">[4]</a>
Preclinical Toxicology	Excellent profile in rat and dog studies.	<a href="#">[4]</a>

## Conclusion

The early studies on **AM103** consistently demonstrated a promising safety and tolerability profile. The Phase I clinical trial in healthy volunteers established that oral administration of **AM103** at doses up to 1,000 mg/day was well-tolerated and resulted in a significant, dose-dependent inhibition of the target leukotriene pathway. These findings were supported by a strong preclinical package, indicating high potency and a favorable toxicology profile. The collective data from these early investigations provided a solid foundation for the further clinical development of **AM103** as a potential therapeutic for inflammatory diseases.

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